molecular formula C10H12O6 B1256328 Ethane-1,2-diol;terephthalic acid CAS No. 25038-59-9

Ethane-1,2-diol;terephthalic acid

Cat. No.: B1256328
CAS No.: 25038-59-9
M. Wt: 228.2 g/mol
InChI Key: FYIBGDKNYYMMAG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ethane-1,2-diol;terephthalic acid, also known as ethylene glycol and terephthalic acid, primarily targets the formation of polyesters . The compound plays a crucial role in the production of polyethylene terephthalate (PET), a widely used plastic in various industries .

Mode of Action

The mode of action involves a reaction between the acid (terephthalic acid) with two -COOH groups, and the alcohol (ethane-1,2-diol) with two -OH groups . This reaction results in the formation of ester linkages, with the loss of a water molecule every time an ester linkage is made . The resulting chain is a polyester, specifically PET .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the synthesis of polyesters, particularly PET . The process is generally achieved by a polycondensation reaction . The monomers, terephthalic acid and ethylene glycol, can be further utilized by microorganisms, entering the tricarboxylic acid cycle (TCA cycle) or being converted into high-value chemicals .

Result of Action

The primary result of the action of this compound is the formation of PET . PET is a robust and versatile material used in various applications, including the textile industry and packaging . It’s known for its high tensile strength, durability, and resistance to degradation .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the ester linkages in PET can be broken when exposed to dilute alkali, resulting in the formation of ethane-1,2-diol and the salt of the carboxylic acid . The reaction temperature and pressure also play a crucial role in the polymerization process .

Biochemical Analysis

Biochemical Properties

Ethane-1,2-diol plays a crucial role in biochemical reactions, particularly in the synthesis of polyesters. It interacts with terephthalic acid through esterification reactions to form PET . This reaction involves the formation of ester linkages between the hydroxyl groups of ethane-1,2-diol and the carboxyl groups of terephthalic acid, resulting in the release of water molecules . The enzymes and proteins involved in this process are primarily industrial catalysts, such as antimony compounds, which facilitate the polymerization reaction .

Cellular Effects

The cellular effects of ethane-1,2-diol and terephthalic acid are primarily observed in the context of their degradation products. Ethane-1,2-diol, when metabolized, produces toxic metabolites such as glycolic acid and oxalic acid, which can cause cellular damage . These metabolites can disrupt cellular processes, including cell signaling pathways and gene expression, leading to adverse effects on cellular metabolism . Terephthalic acid, on the other hand, is relatively inert and does not significantly impact cellular functions .

Molecular Mechanism

At the molecular level, the mechanism of action of ethane-1,2-diol involves its conversion to glycolaldehyde by the enzyme alcohol dehydrogenase . Glycolaldehyde is further oxidized to glycolic acid and oxalic acid, which can inhibit various enzymes and disrupt cellular functions . Terephthalic acid, due to its stability, does not undergo significant biochemical transformations and remains largely unchanged in biological systems .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethane-1,2-diol and terephthalic acid can change over time. Ethane-1,2-diol is relatively stable but can degrade into toxic metabolites under certain conditions . Long-term exposure to ethane-1,2-diol can lead to cumulative cellular damage due to the accumulation of its metabolites . Terephthalic acid, being more stable, does not show significant degradation over time and maintains its chemical integrity .

Dosage Effects in Animal Models

In animal models, the effects of ethane-1,2-diol vary with dosage. Low doses are generally well-tolerated, but high doses can lead to severe toxicity due to the accumulation of glycolic acid and oxalic acid . These metabolites can cause metabolic acidosis, renal failure, and neurological damage . Terephthalic acid, on the other hand, is less toxic and does not exhibit significant adverse effects even at higher doses .

Metabolic Pathways

The metabolic pathways of ethane-1,2-diol involve its oxidation to glycolaldehyde, glycolic acid, and oxalic acid by enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase . These metabolites can interfere with various metabolic processes and lead to cellular toxicity . Terephthalic acid is not significantly metabolized and remains largely unchanged in biological systems .

Transport and Distribution

Ethane-1,2-diol is readily absorbed and distributed throughout the body, including the liver, kidneys, and brain . It is transported via the bloodstream and can cross cellular membranes due to its small size and polar nature . Terephthalic acid, being less soluble, is primarily localized in the gastrointestinal tract and does not significantly distribute to other tissues .

Subcellular Localization

Ethane-1,2-diol and its metabolites can localize in various subcellular compartments, including the cytoplasm and mitochondria . These metabolites can disrupt mitochondrial function and lead to cellular damage . Terephthalic acid, due to its stability and low reactivity, does not significantly localize in subcellular compartments and remains largely extracellular .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of polyethylene terephthalate involves a polycondensation reaction between ethane-1,2-diol and terephthalic acid. The reaction typically occurs in two stages:

Industrial Production Methods

In industrial settings, the production of polyethylene terephthalate can also involve the transesterification of dimethyl terephthalate with ethane-1,2-diol. This reaction occurs at 180-210°C and 100 kPa, producing bis(hydroxyethyl) terephthalate and methanol. The bis(hydroxyethyl) terephthalate then undergoes polycondensation to form polyethylene terephthalate .

Chemical Reactions Analysis

Types of Reactions

Polyethylene terephthalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Properties

IUPAC Name

ethane-1,2-diol;terephthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6O4.C2H6O2/c9-7(10)5-1-2-6(4-3-5)8(11)12;3-1-2-4/h1-4H,(H,9,10)(H,11,12);3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FYIBGDKNYYMMAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)C(=O)O.C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

9003-68-3, 9057-77-6, 68584-21-4
Record name 1,4-Benzenedicarboxylic acid, polymer with 1,2-ethanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=9003-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Benzenedicarboxylic acid, polymer with α-hydro-ω-hydroxypoly(oxy-1,2-ethanediyl)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=9057-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1,4-Benzenedicarboxylic acid, polymer with 1,2-ethanediol, mono[2-(C14-15-alkyloxy)ethyl] esters
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URL https://commonchemistry.cas.org/detail?cas_rn=68584-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

228.20 g/mol
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Physical Description

NKRA, Available as oriented film or fiber; [HSDB] Clear to greyish-white pellets; Odorless; [DAK Americas MSDS]
Record name Poly(oxy-1,2-ethanediyloxycarbonyl-1,4-phenylenecarbonyl)
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Record name Polyethylene terephthalate
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Density

1.38
Record name POLYETHYLENE TEREPHTHALATE
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Color/Form

Offered as oriented film or fiber

CAS No.

25038-59-9
Record name Poly(oxy-1,2-ethanediyloxycarbonyl-1,4-phenylenecarbonyl)
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Record name Poly(oxy-1,2-ethanediyloxycarbonyl-1,4-phenylenecarbonyl)
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Record name POLYETHYLENE TEREPHTHALATE
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Melting Point

265 °C
Record name POLYETHYLENE TEREPHTHALATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7712
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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